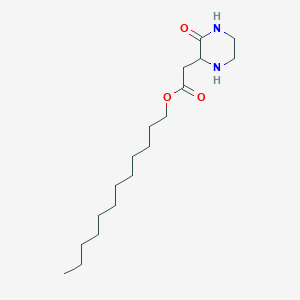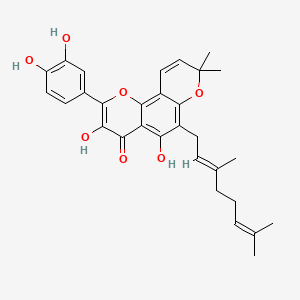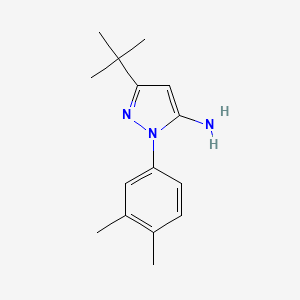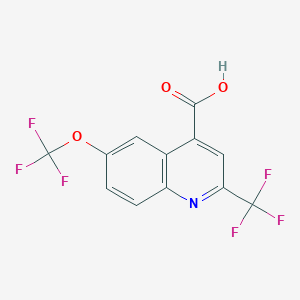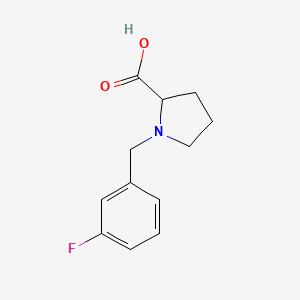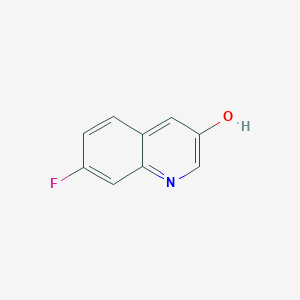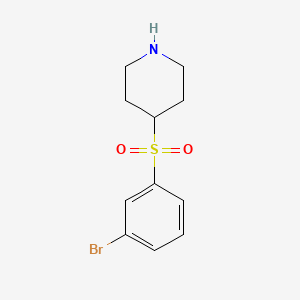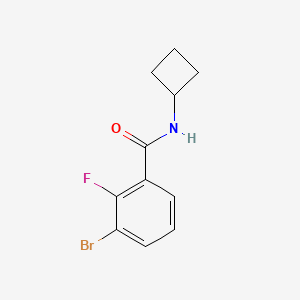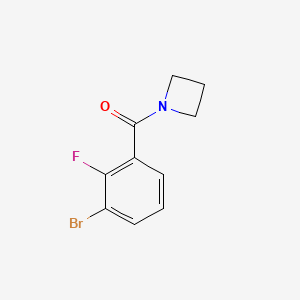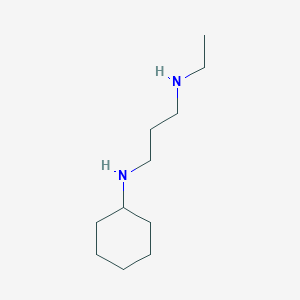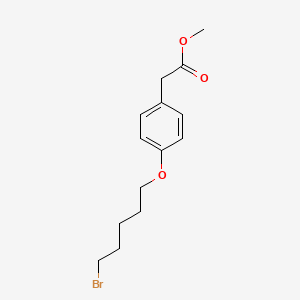
Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate
Overview
Description
“Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate” is a chemical compound with the CAS Number: 1026417-18-4 . It has a molecular weight of 315.21 . The IUPAC name for this compound is methyl {4-[(5-bromopentyl)oxy]phenyl}acetate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate” contains a total of 37 bonds, including 18 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ether .Physical And Chemical Properties Analysis
“Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Antifouling and Inhibitory Activities
Research has indicated that certain derivatives of Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate demonstrate significant antifouling and inhibitory activities. For instance, compounds isolated from the deep-sea-derived fungus Aspergillus westerdijkiae showed antifouling activity and weak inhibitory activities against certain cell lines, highlighting their potential use in biotechnological applications (Fredimoses et al., 2015).
Synthesis and Structural Analysis
The compound has been utilized in the synthesis of various organic molecules. For instance, novel 1-Aryl-3-Oxypyrazoles containing this compound have been synthesized, with their crystal structures analyzed to better understand their potential applications (Liu et al., 2014).
Inhibitors in Medicinal Chemistry
In the field of medicinal chemistry, derivatives of Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate have been synthesized and evaluated as inhibitors for specific enzymes. This research highlights their potential therapeutic applications, particularly in the treatment of diabetic complications (Ali et al., 2012).
Structural Dynamics and Molecular Modeling
Studies have also focused on the structural dynamics and molecular modeling of compounds related to Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate. These investigations provide insights into the noncovalent interactions that stabilize crystal packing and the potential for these compounds in various scientific applications (Gouda et al., 2022).
Potential in Drug Intermediate Production
The compound has been noted for its potential in the production of drug intermediates. This aspect is critical in pharmaceutical research, where the synthesis of intermediates plays a vital role in drug development (Min, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
properties
IUPAC Name |
methyl 2-[4-(5-bromopentoxy)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO3/c1-17-14(16)11-12-5-7-13(8-6-12)18-10-4-2-3-9-15/h5-8H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNORCUDKGASIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261000 | |
| Record name | Methyl 4-[(5-bromopentyl)oxy]benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate | |
CAS RN |
1026417-18-4 | |
| Record name | Methyl 4-[(5-bromopentyl)oxy]benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1026417-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[(5-bromopentyl)oxy]benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3075069.png)

